molecular formula C11H9NO2 B138735 2-Methoxyquinoline-3-carbaldehyde CAS No. 139549-06-7

2-Methoxyquinoline-3-carbaldehyde

Cat. No. B138735
M. Wt: 187.19 g/mol
InChI Key: HMZDGMVJEGFPHU-UHFFFAOYSA-N
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Description

2-Methoxyquinoline-3-carbaldehyde is a chemical compound that belongs to the class of quinolines, which are heterocyclic aromatic organic compounds. Quinolines and their derivatives are known for their diverse range of biological activities and applications in medicinal chemistry. The methoxy group at the second position and the carbaldehyde group at the third position on the quinoline ring system are indicative of the compound's potential reactivity and its utility as an intermediate in various chemical syntheses.

Synthesis Analysis

The synthesis of quinoline derivatives, such as 2-methoxyquinoline-3-carbaldehyde, can be achieved through various synthetic routes. One such method involves the use of Vilsmeier’s reagent on acetanilides, with phosphorus pentachloride as a chlorinating agent, to produce 2-chloroquinoline-3-carbaldehyde derivatives . Although the compound is not directly synthesized in the provided papers, the methodologies described could potentially be adapted for the synthesis of 2-methoxyquinoline-3-carbaldehyde by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by a benzene ring fused to a pyridine ring. In the case of 2-methoxyquinoline-3-carbaldehyde, the presence of a methoxy group and an aldehyde group would influence the electronic distribution within the molecule, potentially affecting its reactivity and the types of chemical reactions it can undergo. The papers provided do not directly analyze the molecular structure of 2-methoxyquinoline-3-carbaldehyde, but insights can be drawn from the general structural features of quinoline derivatives .

Chemical Reactions Analysis

Quinoline derivatives are versatile intermediates in organic synthesis and can undergo a variety of chemical reactions. For instance, they can participate in ring-forming reactions such as the Friedlander synthesis to produce polycyclic systems . The presence of a carbaldehyde group in 2-methoxyquinoline-3-carbaldehyde suggests that it could be involved in condensation reactions or serve as a precursor for the formation of heterocyclic-fused systems . Additionally, reactions with thiophosgene have been shown to result in ring scission and the formation of thioxoquinoline derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-methoxyquinoline-3-carbaldehyde would be influenced by its functional groups. The methoxy group is an electron-donating substituent, which could affect the compound's acidity, basicity, and solubility. The aldehyde group is typically reactive, capable of forming Schiff bases and undergoing nucleophilic addition reactions. The papers provided do not offer specific data on the physical and chemical properties of 2-methoxyquinoline-3-carbaldehyde, but such properties can be inferred from the general behavior of similar quinoline derivatives .

Scientific Research Applications

Synthesis and Reactions

  • Synthesis of Quinoline Derivatives

    2-Methoxyquinoline-3-carbaldehyde is used in the synthesis of various quinoline derivatives. The process involves constructing fused or binary quinoline-cord heterocyclic systems, which are significant in organic and medicinal chemistry due to their biological importance (Hamama et al., 2018).

  • Chemical Reactions and Modifications

    Studies have shown that 2-Methoxyquinoline-3-carbaldehyde undergoes various chemical reactions, including ring scission and demethylation, leading to the formation of other heterocyclic systems. These reactions are critical for creating compounds with potential biological applications (Hull et al., 1975; Belferdi et al., 2016).

Biological and Medicinal Applications

  • Antimicrobial and Antioxidant Activities

    Derivatives of 2-Methoxyquinoline-3-carbaldehyde exhibit significant antimicrobial and antioxidant activities. These compounds have been tested against various bacterial and fungal species, showing potent activity in inhibiting microbial growth (Tabassum et al., 2014; Zeleke et al., 2020).

  • Antitumor Activity

    Certain novel compounds derived from 2-Methoxyquinoline-3-carbaldehyde have shown antitumor activities, particularly against Ehrlich ascites carcinoma cells. These findings suggest a potential role for these compounds in cancer therapy (Hassanien et al., 2022).

Material Science and Analytical Applications

  • Aggregation-Induced Emission Enhancement (AIEE)

    2-Methoxyquinoline-3-carbaldehyde has been studied for its unique AIEE phenomenon. This property is useful in material science for applications like optical sensing, including the detection of fluoride ions (Chakraborty et al., 2018).

  • Molecular Docking Analysis

    The compound and its derivatives have been used in molecular docking studies to understand their interaction with biological molecules like DNA and proteins. This helps in the design of new drugs and therapeutic agents (Ghanei et al., 2016).

Safety And Hazards

When handling 2-Methoxyquinoline-3-carbaldehyde, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and ensuring adequate ventilation is recommended .

properties

IUPAC Name

2-methoxyquinoline-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-14-11-9(7-13)6-8-4-2-3-5-10(8)12-11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMZDGMVJEGFPHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=CC=CC=C2C=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20356970
Record name 2-methoxyquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxyquinoline-3-carbaldehyde

CAS RN

139549-06-7
Record name 2-methoxyquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methoxyquinoline-3-carbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
50
Citations
K Chandraprakash, P Ramesh… - … Section E: Structure …, 2010 - scripts.iucr.org
In the title compound, C11H9NO2, the quinoline ring system is essentially planar (rms deviation = 0.005 Å) and the methoxy and aldehyde groups are almost coplanar with it [N—C—O…
Number of citations: 4 scripts.iucr.org
D Zeleke, R Eswaramoorthy, Z Belay, Y Melaku - Journal of Chemistry, 2020 - hindawi.com
2-Chloroquinoline-3-carbaldehyde and 2-chloro-8-methylquinoline-3-carbaldehyde derivatives were synthesized through Vilsmeier formulation of acetanilide and N-(o-tolyl)acetamide. …
Number of citations: 41 www.hindawi.com
S Mathusalini, T Arasakumar, K Lakshmi… - New Journal of …, 2016 - pubs.rsc.org
… (E)-3-((2-methoxyquinolin-3-yl)methylene)indolin-2-one, obtained through the base catalyzed condensation of indolin-2-one with substituted 2-methoxyquinoline-3-carbaldehyde. The …
Number of citations: 40 pubs.rsc.org
BB Karkara, SS Mishra, BN Singh, G Panda - Bioorganic Chemistry, 2020 - Elsevier
… Grignard reaction of 2-methoxyquinoline-3-carbaldehyde 3b with 2-bromothiophene furnished the carbinol 4b. Compound 5b was synthesized via alkylation of carbinol 4b by …
Number of citations: 12 www.sciencedirect.com
B Abdi, M Fekadu, D Zeleke, R Eswaramoorthy… - Journal of …, 2021 - hindawi.com
… 2,7-dichloroquinoline-3-carbaldehyde (4) in DMF with methanol and ethanol as nucleophile and potassium carbonate as a base to afford 2-chloro-2-methoxyquinoline-3-carbaldehyde …
Number of citations: 8 www.hindawi.com
WS Hamama, ME Ibrahim, AA Gooda… - Synthetic …, 2017 - Taylor & Francis
… we investigated reaction of 2-methoxyquinoline-3-carbaldehyde (1b) with a malononitrile and active methylene compound. Thus, treatment of 2-methoxyquinoline-3-carbaldehyde (1b), …
Number of citations: 14 www.tandfonline.com
Z Digafie, Y Melaku, Z Belay… - … in Pharmacological and …, 2021 - hindawi.com
… Furthermore, a novel pinacol of quinoline was synthesized by pinacolinazation of 2-methoxyquinoline-3-carbaldehyde which was achieved by aluminum powder-potassium hydroxide …
Number of citations: 8 www.hindawi.com
V Sanjay, D Giles - 2010 - lrc.acharyainstitutes.in
… 2-methoxyquinoline-3-carbaldehyde was further treated with hydrazine hydrate to form hydrazone of 2-methoxyquinoline which was further treated with different aromatic aldehydes. All …
Number of citations: 0 lrc.acharyainstitutes.in
B Abdi, M Fekadu, D Zeleke, R Eswaramoorthy… - 2021 - academia.edu
… 2,7-dichloroquinoline-3-carbaldehyde (4) in DMF with methanol and ethanol as nucleophile and potassium carbonate as a base to afford 2-chloro-2-methoxyquinoline-3-carbaldehyde …
Number of citations: 0 www.academia.edu
Z Digafie, Y Melaku, Z Belay, R Eswaramoorthy - 2021 - academia.edu
… Furthermore, a novel pinacol of quinoline was synthesized by pinacolinazation of 2-methoxyquinoline-3-carbaldehyde which was achieved by aluminum powder-potassium hydroxide …
Number of citations: 0 www.academia.edu

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